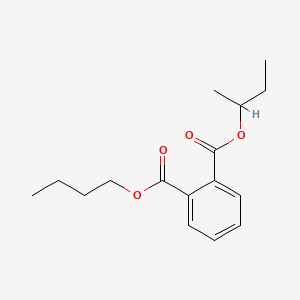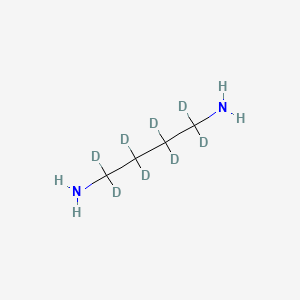
10-Deacetyl-7-methyl Baccatin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Deacetyl-7-methyl Baccatin III is a derivative of 10-Deacetyl Baccatin III . It is a natural organic compound produced by the Pacific Yew tree . It is used as a key backbone intermediate for the semi-synthesis of Paclitaxel (Taxol), an anti-cancer drug, and Docetaxel and their analogs .
Synthesis Analysis
10-Deacetyl-7-methyl Baccatin III is used in the synthesis of paclitaxel and other anti-cancer molecules . It is an important precursor for the synthesis of the clinically important anticancer drug Taxol . The synthesis involves a key enzyme of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) which catalyses the 10-deacetylbaccatin III into baccatin III in taxol biosynthesis .Molecular Structure Analysis
The molecular formula of 10-Deacetyl-7-methyl Baccatin III is C29H36O11 . Its average mass is 560.589 Da and its monoisotopic mass is 560.225769 Da .Chemical Reactions Analysis
The ultrasonic-assisted extraction of 10-Deacetyl-7-methyl Baccatin III from needles of Taxus baccata L. was evaluated using ethanol and methanol as solvents . The effects of temperature, extraction time, and particle size were determined by response surface methodology .Physical And Chemical Properties Analysis
10-Deacetyl-7-methyl Baccatin III is a colorless solid with a melting point of 234 °C (453 °F; 507 K) . It is insoluble in water but soluble in methanol .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 10-Deacetyl-7-methyl Baccatin III involves the conversion of a starting material to the final compound through a series of chemical reactions.", "Starting Materials": ["10-Deacetyl Baccatin III", "Methyl iodide", "Sodium hydride", "Methanol", "Tetrahydrofuran"], "Reaction": [ "10-Deacetyl Baccatin III is reacted with methyl iodide in the presence of sodium hydride in anhydrous tetrahydrofuran to form 10-Deacetyl-7-methyl Baccatin III", "The reaction mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by thin layer chromatography", "The reaction mixture is then quenched with methanol and the resulting mixture is filtered to remove the sodium iodide formed during the reaction", "The filtrate is then concentrated under reduced pressure to obtain 10-Deacetyl-7-methyl Baccatin III as a solid product" ] } | |
Numéro CAS |
1444818-14-7 |
Nom du produit |
10-Deacetyl-7-methyl Baccatin III |
Formule moléculaire |
C30H38O10 |
Poids moléculaire |
558.624 |
InChI |
InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30+/m0/s1 |
Clé InChI |
IWJSBKNWKLQICP-AYZYBLPVSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |
Synonymes |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-6,9,11-trihydroxy-4-methoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



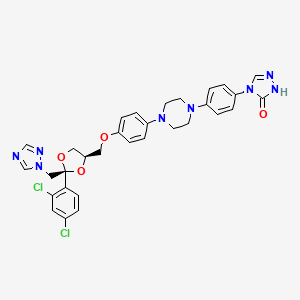
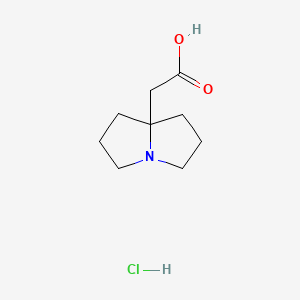
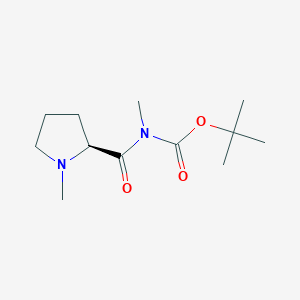

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)
